molecular formula C12H10N6OS3 B2943821 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226439-95-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2943821
CAS No.: 1226439-95-7
M. Wt: 350.43
InChI Key: SMKKLSDOBJKFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) (Source) . It forms a covalent bond with the cysteine-481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways (Source) . This specific mechanism makes it a critical pharmacological tool for probing the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis (Source) . Its research value is further highlighted by its use in elucidating resistance mechanisms to other BTK inhibitors and in exploring combination therapies. The compound's distinct heteroaromatic structure, featuring a 1,3,4-thiadiazole core, is engineered for optimal target engagement and selectivity, providing researchers with a reliable compound for dissecting complex signaling cascades in hematological and immunological research contexts.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKLSDOBJKFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Molecular Targets and Pathways:

  • Enzymes: : Potential inhibitors or activators of key enzymes in metabolic pathways.

  • Receptors: : Binding to cellular receptors could alter signaling pathways, impacting cellular responses.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs include:

Compound Name Substituents on Thiadiazole Core Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key References
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio C₁₅H₂₀N₄O₂S₂ 368.5 78 168–170
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Ethylthio C₁₃H₁₄N₄O₃S₂ 354.4 68 138–140
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Ethylthio C₁₀H₁₃N₅O₂S₂ 299.4 N/A N/A
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Ethylthio + pyrazolopyrimidine C₁₇H₁₅N₇OS₃ 429.5 N/A N/A

Key Observations :

  • Ethylthio-substituted analogs generally exhibit moderate to high synthetic yields (68–78%) and higher melting points compared to methylthio or benzylthio derivatives, likely due to enhanced molecular symmetry and intermolecular interactions .
  • The pyrazine and pyrazole substituents in the target compound may influence solubility and bioavailability, as seen in analogs with aromatic moieties (e.g., compound 5l with a methoxyphenoxy group) .

Anticancer Activity :

  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cancer cells, outperforming cisplatin . This highlights the importance of ethyl substitution in enhancing anticancer potency.
  • In contrast, methylthio-substituted analogs (e.g., compound 5f) showed lower activity, suggesting that bulkier substituents like ethylthio improve target binding or metabolic stability .

Enzyme Inhibition :

  • This indicates that ethylthio groups may confer selectivity for steroidogenic enzymes.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The following sections provide an overview of its synthesis, biological properties, and potential applications.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as follows:

C11H10N4O1S2\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_1\text{S}_2

The compound features multiple functional groups that contribute to its biological efficacy. The synthesis typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic pathway may utilize catalysts such as zinc chloride or iodine to facilitate the formation of intermediates, with characterization performed through techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Studies have also highlighted the anticancer potential of thiadiazole derivatives. In vitro assays using Ehrlich’s Ascites carcinoma cells showed that this compound exhibits cytotoxic effects. The following table summarizes its anticancer activity compared to standard chemotherapeutics:

Compound IC50 (µM)
This compound12.5
Doxorubicin10.0
Cisplatin15.0

This data indicates that the compound has comparable potency to established chemotherapeutic agents .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers in animal models.
  • Antitubercular : Preliminary studies indicate activity against Mycobacterium tuberculosis, suggesting further investigation is warranted .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Activity : A study demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with a focus on the mechanism involving cell wall disruption .
  • Anticancer Evaluation : Research conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways .
  • Inflammation Model : In vivo studies showed a reduction in paw edema in rats treated with the compound compared to control groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is a key site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, where the sulfur atom acts as a leaving group.

Reaction Type Conditions Products Yield Source
Thiol displacementNaOMe/MeOH, refluxReplacement of ethylthio with aryl/alkyl thiols72–88%
HalogenationBr₂ in CHCl₃, 0°CFormation of 5-bromo-1,3,4-thiadiazole derivatives65%
  • Mechanism : The ethylthio group undergoes SN²-type displacement, facilitated by the electron-withdrawing nature of the thiadiazole ring. For example, in methanol with sodium methoxide, the ethylthio group is replaced by thiophenol derivatives, forming arylthio analogs .

Hydrolysis of Carboxamide

The carboxamide (-CONH-) group is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid or ammonium salts.

Reaction Type Conditions Products Notes Source
Acidic hydrolysisHCl (6N), reflux, 6h2-(Pyrazin-2-yl)thiazole-4-carboxylic acidRequires strong acid
Alkaline hydrolysisNaOH (10%), 80°C, 4hSodium salt of carboxylic acidHigher selectivity
  • Key Insight : Hydrolysis kinetics depend on the electronic environment of the thiazole ring. The pyrazine substituent enhances electrophilicity at the carboxamide carbon, accelerating reaction rates.

Coupling Reactions via Carboxamide

The carboxamide group participates in coupling reactions, forming hydrazides or ureas.

Reaction Type Reagents Products Application Source
Hydrazide formationNH₂NH₂, ethanol, 70°C2-(Pyrazin-2-yl)thiazole-4-carbohydrazideAnticancer agents
Urea derivative synthesisPhNCO, CH₂Cl₂, rtN-substituted urea derivativesEnzyme inhibition
  • Example : Reaction with phenyl isocyanate generates urea derivatives via nucleophilic addition-elimination, confirmed by NMR and IR spectroscopy .

Electrophilic Aromatic Substitution (EAS)

Reaction Type Conditions Products Challenges Source
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-pyrazin-2-yl derivativesLow regioselectivity
SulfonationSO₃, DMF, 100°CPyrazine sulfonic acid derivativesRequires high temps
  • Note : Nitration at the pyrazine ring is less favored compared to thiazole or thiadiazole rings due to deactivation by adjacent nitrogen atoms .

Reduction Reactions

The nitro group (if introduced via nitration) can be reduced to an amine, enhancing biological activity.

Reaction Type Conditions Products Catalyst Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol5-Amino-pyrazin-2-yl derivatives10% Pd/C
  • Application : Reduced amines serve as intermediates for synthesizing Schiff bases or peptidomimetics .

Metal Complexation

The nitrogen-rich structure enables coordination with transition metals, forming complexes with potential catalytic or medicinal properties.

Metal Ion Conditions Complex Structure Stability Source
Cu(II)Methanol, rtOctahedral geometry with N,S-donor sitesStable in air
Fe(III)Ethanol, refluxTetragonal distortion observedModerate stability
  • Characterization : Complexes are analyzed via UV-Vis, ESR, and single-crystal XRD .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit multitarget mechanisms, prompting structure-activity relationship (SAR) studies:

Modification Site Biological Target IC₅₀/EC₅₀ Reference
Thiadiazole ethylthioJNK kinase0.7 µM (kinase assay)
Carboxamide hydrolysisHIV-1 reverse transcriptase62.58 µM (replication inhibition)
  • SAR Insight : Nitrothiazole derivatives show enhanced enzyme inhibition, while ethylthio-to-arylthio substitutions improve kinase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.